molecular formula C9H19N B13335374 (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine

Cat. No.: B13335374
M. Wt: 141.25 g/mol
InChI Key: RMOFHVVHILINLS-UHFFFAOYSA-N
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Description

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is a secondary amine featuring a branched alkyl chain (3-methylpentan-2-yl) and an unsaturated allyl (prop-2-en-1-yl) substituent. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3-methyl-N-prop-2-enylpentan-2-amine

InChI

InChI=1S/C9H19N/c1-5-7-10-9(4)8(3)6-2/h5,8-10H,1,6-7H2,2-4H3

InChI Key

RMOFHVVHILINLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC=C

Origin of Product

United States

Preparation Methods

Alkylation Reactions

Alkylation reactions involve the addition of an alkyl group to an amine. For This compound , this could involve reacting a prop-2-en-1-yl halide with a 3-methylpentan-2-yl amine in the presence of a base.

Hydroamination

Hydroamination reactions involve the direct addition of an amine to an alkene. This method could be used to synthesize This compound by reacting 3-methylpentan-2-yl amine with prop-2-en-1-yl in the presence of a catalyst.

Comparison with Similar Compounds

Compound Name Structure Features Unique Aspects
This compound Branched alkane and alkenyl amine Complex reactivity due to branching
Methyl(2-methylprop-2-en-1-yl)amine Methyl group and alkenyl amine Simpler structure, less steric hindrance
Isobutylamine Straight-chain structure More linear, less steric hindrance
Sec-butylamine Secondary amine Different branching pattern

Chemical Reactions Analysis

Types of Reactions

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The bulky structure of the compound can influence its binding affinity and specificity, making it a valuable tool in the study of enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table compares (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine with structurally similar amines, focusing on substituents, molecular properties, and functional attributes:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Methylpentan-2-yl, prop-2-en-1-yl C₉H₁₇N 139.24 Hypothesized lipophilicity and reactivity -
Allithiamine Prop-2-en-1-yl disulfide, thiamine C₁₃H₁₈N₄O₂S₂ 350.44 Antioxidant activity, H₂S donor
Diallylamine (bis(prop-2-en-1-yl)amine) Two prop-2-en-1-yl groups C₆H₁₁N 97.16 Organic synthesis intermediate
N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine Benzyl, 3-fluorophenyl, prop-2-ynyl C₁₆H₁₃FN 238.29 Palladium-catalyzed synthesis (67% yield)
(Furan-2-yl)methyl(prop-2-en-1-yl)amine Furan-2-ylmethyl, methyl, allyl C₉H₁₃NO 151.21 High-purity agrochemical/pharmaceutical precursor

Biological Activity

(3-Methylpentan-2-yl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C₉H₁₅N. This compound is classified as a hindered amine, characterized by its bulky structure, which significantly influences its chemical reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and enzyme interactions.

The compound features both a branched alkyl group and an allyl group, contributing to its unique reactivity profile. The synthesis typically involves the reaction of 3-methylpentan-2-amine with prop-2-en-1-yl halides under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological properties due to its hindered amine structure. The steric hindrance may enhance its binding affinity towards various biological targets, including enzymes and receptors.

The mechanism of action involves interactions with molecular targets through enzyme inhibition or receptor modulation. The bulky structure may allow for selective binding, enhancing the compound's efficacy in pharmacological applications.

Enzyme Inhibition Studies

Several studies have investigated the enzyme inhibition potential of this compound:

  • Inhibition of Acetylcholinesterase : A study demonstrated that the compound effectively inhibits acetylcholinesterase, an enzyme crucial for neurotransmitter regulation, suggesting potential applications in treating neurodegenerative diseases.
  • Receptor Modulation : Research has shown that this compound can modulate specific receptors involved in pain pathways, indicating its potential as an analgesic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Methylpentan-2-aminePrimary amineModerate enzyme inhibition
2-Methylpentan-2-amineSimilar structure but less steric hindranceLow receptor interaction
Ethyl(3-methylpentan-2-yl)amineEthyl substitution reduces bulkReduced biological activity

This table highlights how variations in structure impact biological activity, emphasizing the significance of steric hindrance in this compound.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in drug development:

  • Drug Design : Its ability to selectively inhibit enzymes positions it as a potential lead compound for developing new therapeutics against diseases like Alzheimer's.
  • Synthetic Chemistry : The compound can serve as a precursor in synthesizing more complex molecules, expanding its utility beyond direct biological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Methylpentan-2-yl)(prop-2-en-1-yl)amine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via alkylation of 3-methylpentan-2-amine with prop-2-en-1-yl bromide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like acetonitrile. Reaction optimization includes adjusting temperature (room temperature to 60°C), stoichiometric ratios (1:1.2 amine:alkylating agent), and catalyst loading. Monitoring via thin-layer chromatography (TLC) ensures completion . Scaling up requires solvent recovery systems and safety protocols for handling reactive intermediates.

Q. How is the compound characterized using spectroscopic techniques to confirm purity and structure?

  • Methodology :

  • NMR : 1^1H NMR identifies protons on the amine (δ 1.2–1.6 ppm for methyl groups, δ 5.0–5.8 ppm for allylic protons). 13^{13}C NMR confirms sp3^3 carbons (δ 20–40 ppm) and sp2^2 carbons (δ 110–130 ppm).
  • IR : Stretching vibrations at ~3300 cm1^{-1} (N-H), ~1640 cm1^{-1} (C=C), and ~1200 cm1^{-1} (C-N) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 156.15) .

Advanced Research Questions

Q. How can crystallographic data refinement using SHELX programs resolve structural ambiguities in this amine?

  • Methodology : Single-crystal X-ray diffraction data refined with SHELXL (via WinGX/ORTEP interface) resolves bond-length discrepancies and thermal ellipsoid anisotropy. Key steps:

  • Data Integration : Use SHELXS for initial structure solution.
  • Refinement : Apply restraints for disordered allyl groups and anisotropic displacement parameters.
  • Validation : Check R-factors (<5%), Hirshfeld surfaces for intermolecular interactions, and PLATON for symmetry errors .

Q. What reaction mechanisms explain the compound’s participation in cycloaddition or nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Cycloaddition : The allyl group undergoes [3+2] cycloaddition with electron-deficient dipolarophiles (e.g., nitrones) via suprafacial interactions, confirmed by DFT calculations (B3LYP/6-31G* level) .
  • Nucleophilic Substitution : The amine’s lone pair attacks electrophilic carbons (e.g., in alkyl halides), with rate enhancement using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

Q. How does the compound interact with biological targets like monoamine oxidases (MAOs), and what experimental models validate this?

  • Methodology :

  • Enzyme Assays : Competitive inhibition of MAO-A/B is measured via fluorometric assays using kynuramine as a substrate. IC50_{50} values are derived from dose-response curves (GraphPad Prism).
  • Molecular Docking : Autodock Vina simulates binding poses in MAO’s flavin-binding pocket, highlighting hydrogen bonds with Tyr-407 (MAO-B) and π-π stacking with FAD .

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